N-(2,4-dichloro-5-isopropoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide
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Overview
Description
N-(2,4-dichloro-5-isopropoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide is a complex organic compound characterized by its unique structure, which includes dichloro, isopropoxy, nitrophenoxy, and thiophenecarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichloro-5-isopropoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Core: Starting with a thiophene derivative, the core structure is often synthesized through a series of halogenation and substitution reactions.
Attachment of the Phenyl Groups: The phenyl groups are introduced via nucleophilic aromatic substitution reactions, where the nitrophenoxy and dichloro-isopropoxyphenyl groups are attached to the thiophene core.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale reactors: for the halogenation and substitution steps.
Continuous flow systems: to ensure efficient mixing and reaction control.
Purification processes: such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichloro-5-isopropoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Including amines, alcohols, and thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(2,4-dichloro-5-isopropoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide
- N-(2,4-dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide
Uniqueness
Compared to similar compounds, N-(2,4-dichloro-5-isopropoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with biological targets
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-(2,4-dichloro-5-propan-2-yloxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O5S/c1-11(2)28-18-10-16(14(21)9-15(18)22)23-20(25)19-17(7-8-30-19)29-13-5-3-12(4-6-13)24(26)27/h3-11H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLKEKCFNIKVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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